2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid
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Overview
Description
2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid is a synthetic organic compound characterized by its unique diazepane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a diacid chloride under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile.
Oxidation to Form the Ketone: The ketone functionality at the 7-position of the diazepane ring can be introduced through selective oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the ketone group, potentially converting it to an alcohol.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of diazepane-containing molecules with biological targets. Its derivatives may serve as potential inhibitors or modulators of enzymatic activity.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties. The diazepane ring is a common motif in drug design, and modifications of this structure can lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}propanoic acid
- 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}butanoic acid
Uniqueness
Compared to similar compounds, 2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited to develop derivatives with tailored properties for specific applications.
Properties
CAS No. |
1260423-64-0 |
---|---|
Molecular Formula |
C12H20N2O5 |
Molecular Weight |
272.3 |
Purity |
95 |
Origin of Product |
United States |
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